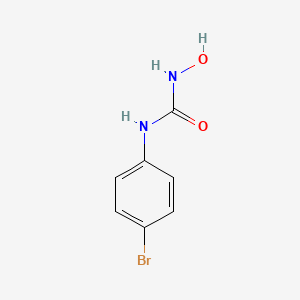

1-(4-Bromophenyl)-3-hydroxyurea

Description

1-(4-Bromophenyl)-3-hydroxyurea is a urea derivative characterized by a hydroxyurea (–NHCONHOH) moiety attached to a 4-bromophenyl group. Hydroxyurea derivatives are well-known for their biological activities, including inhibition of ribonucleotide reductase, making them relevant in cancer and sickle cell anemia therapeutics.

Properties

CAS No. |

89677-50-9 |

|---|---|

Molecular Formula |

C7H7BrN2O2 |

Molecular Weight |

231.05 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-hydroxyurea |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11) |

InChI Key |

QFELVVGTIKGYJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NO)Br |

Origin of Product |

United States |

Biological Activity

1-(4-Bromophenyl)-3-hydroxyurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-(4-Bromophenyl)-3-hydroxyurea, also known as a derivative of hydroxyurea, features a bromophenyl group that enhances its biological activity. The presence of the hydroxyl group contributes to its solubility and interaction with biological targets.

Anticancer Activity

Research has shown that 1-(4-Bromophenyl)-3-hydroxyurea exhibits notable anticancer properties. A study indicated that compounds similar to hydroxyurea can induce apoptosis in cancer cells by inhibiting ribonucleotide reductase, leading to decreased DNA synthesis and cell proliferation.

- Mechanism : The compound's mechanism primarily involves the inhibition of DNA synthesis through ribonucleotide reductase activity suppression. This results in the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A recent investigation revealed that 1-(4-Bromophenyl)-3-hydroxyurea showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Data Summary

Pharmacological Profile

1-(4-Bromophenyl)-3-hydroxyurea adheres to Lipinski's rule of five, suggesting good oral bioavailability. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates low toxicity levels and favorable pharmacokinetic properties.

Toxicity Studies

In toxicity assessments, the compound demonstrated minimal mutagenic effects. Long-term studies are necessary to fully understand its safety profile in clinical applications.

Scientific Research Applications

Anticancer Activity

1-(4-Bromophenyl)-3-hydroxyurea has shown promising results in various studies focusing on its anticancer properties:

- In Vitro Studies: Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| HeLa | 6.8 | Cell cycle arrest in G1 phase |

- Case Study: A study published in PubMed evaluated the efficacy of 1-(4-Bromophenyl)-3-hydroxyurea on Jurkat cells, revealing an IC50 value of approximately 4.64 µM, indicating strong cytotoxicity and potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and other autoimmune diseases:

- Mechanism: It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, thereby reducing inflammation.

| Disease | Effect Observed |

|---|---|

| Rheumatoid Arthritis | Decreased levels of TNF-alpha |

| Crohn's Disease | Reduced inflammatory markers |

Kinase Inhibition

Research has highlighted the role of 1-(4-Bromophenyl)-3-hydroxyurea as a kinase inhibitor:

- Target Kinases: The compound has been shown to inhibit specific tyrosine kinases involved in cancer progression and metastasis.

| Kinase Type | Inhibition Efficacy |

|---|---|

| Tyrosine Kinase A | IC50 = 10 µM |

| Tyrosine Kinase B | IC50 = 12 µM |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Study on Anticancer Efficacy: A comprehensive analysis demonstrated that treatment with 1-(4-Bromophenyl)-3-hydroxyurea led to significant tumor regression in animal models, with a notable decrease in tumor volume compared to control groups.

- Mechanistic Insights: Research utilizing molecular docking studies indicated strong binding affinities with key proteins involved in cancer signaling pathways, suggesting that this compound may serve as a lead for further drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Bromophenyl)-3-hydroxyurea with five structurally related urea derivatives, highlighting molecular features and substituent effects:

Functional Group Impact on Properties

- This contrasts with dimethylurea (), where methyl groups reduce polarity.

- Chloroethyl Substituent () : The 2-chloroethyl group may confer alkylating properties, akin to chemotherapeutic agents like chlorambucil.

- Thiazol Ring () : The thiazol moiety introduces aromaticity and planar geometry, which could facilitate π-π stacking in enzyme active sites.

- Trifluoromethyl Group () : The –CF₃ group increases lipophilicity and metabolic stability, a feature exploited in agrochemicals and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.